molecular formula C13H8F2O B049673 4,4'-Difluorobenzophenone CAS No. 345-92-6

4,4'-Difluorobenzophenone

Cat. No. B049673
CAS RN: 345-92-6
M. Wt: 218.2 g/mol
InChI Key: LSQARZALBDFYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-Difluorobenzophenone is an important fluorine-containing fine chemical product and pharmaceutical intermediate. It possesses unique physico-chemical and spectral properties which make it valuable in various applications. The synthesis and study of 4,4'-Difluorobenzophenone have been extensively explored both domestically and internationally, utilizing a variety of methods including Fridel-Crafts alkylation hydrolysis, acylation methods, halogen substitution, diazotization oxidation, catalytic carbonylation, and several oxidation methods of difluorinated precursors (Z. Hen, 2014).

Synthesis Analysis

The synthesis of 4,4'-Difluorobenzophenone primarily involves methods like Fridel-Crafts alkylation and acylation, halogen substitution, diazotization oxidation, and various oxidation techniques. These processes are critical for achieving the desired molecular structure and purity for its application in different chemical and pharmaceutical fields. The use of acidic imidazolium chloroaluminate ionic liquid for the catalysis of 4,4'-Difluorobenzophenone synthesis showcases the innovation in synthesizing this compound, providing an efficient and high-yield method (Wu Lichun & Wan Ming-hui, 2009).

Molecular Structure Analysis

The molecular structure of 4,4'-Difluorobenzophenone is characterized by its distinctive fluorine atoms attached to the benzophenone skeleton. This structure imparts unique electronic and physical properties, making it a valuable compound for further chemical modifications and applications in various fields.

Chemical Reactions and Properties

4,4'-Difluorobenzophenone undergoes numerous chemical reactions due to its reactive fluorine atoms and the benzophenone core. These reactions include but are not limited to polymerization, where it acts as a monomer for producing high-molecular-weight polymers for specific applications like fuel cell proton-exchange membranes (E. P. Jutemar, S. Takamuku, & P. Jannasch, 2010).

Scientific Research Applications

Synthesis Methods and Properties 4,4'-Difluorobenzophenone is a significant fluorine-containing fine chemical and pharmaceutical intermediate. Various synthesis methods for 4,4'-Difluorobenzophenone have been explored, including Fridel-Crafts alkylation hydrolysis, Fridel-Crafts acylation, halogen substitution, diazotization oxidation, catalytic carbonylation, and others. These methods highlight its versatility in chemical synthesis (Z. Hen, 2014).

Solubility and Thermodynamic Properties Research on the solubility of 4,4'-Difluorobenzophenone in various solvents has been conducted. The study found that its solubility increases with temperature in a range of solvents. This research is crucial for understanding its behaviors in different solvent environments, which is vital for its purification and crystallization (Mingyan Li et al., 2020).

Polymer Synthesis 4,4'-Difluorobenzophenone plays a critical role in the synthesis of aromatic poly(ether ketone)s. It has been used in bulk condensations with silylated bisphenols, leading to the creation of glassy polymers that are soluble in organic solvents. These polymers have diverse applications in engineering and materials science due to their solubility and thermal stability (H. Kricheldorf & G. Bier, 1984).

Electro-Optical Applications In the field of electro-optics, 4,4'-Difluorobenzophenone has been utilized to enhance the properties of polymer-stabilized blue phase liquid crystals. Its inclusion in these materials can effectively reduce operation voltage and improve the electro-optical response, demonstrating its potential in display technologies (Po-Chang Wu et al., 2017).

Catalysis in Chemical Reactions The compound has been used as a reactant in catalyzed reactions, such as those involving acidic imidazolium chloroaluminate ionic liquid, demonstrating its importance in various chemical synthesis processes (Wu Lichun & Wan Ming-hui, 2009).

Fuel Cell Applications In fuel cell technology, 4,4'-Difluorobenzophenone is used in the synthesis of novel polymers, such as sulfonated poly(ether ether ketone), which shows high selectivity and is essential for direct methanol fuel cell applications. This highlights its role in advancing sustainable energy technologies (Hongtao Li et al., 2009).

Safety And Hazards

4,4’-Difluorobenzophenone is classified as having acute toxicity when ingested, skin irritation, eye irritation, specific target organ toxicity (respiratory system), and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

properties

IUPAC Name

bis(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQARZALBDFYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188062
Record name 4,4'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Difluorobenzophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19967
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4,4'-Difluorobenzophenone

CAS RN

345-92-6
Record name 4,4′-Difluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Difluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Difluorobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-fluorophenyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIFLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 250 mL round bottomed flask equipped with a heating mantle, overhead agitator, thermometer, condenser, and addition funnel with a tube protruding below the liquid level was added 10.6 g 4,4'-difluorodiphenylmethane (0.051 moles). Agitation was begun and a slurry of 20.5 g MnO2 (0.195 moles) in 30 g water was added to the flask. About 30 g of water were used to wash the MnO2 beaker and were added to the flask. The mixture was allowed to reach about 100° C. at which point 50 g H2SO4 (0.487 moles) were added to the addition funnel. The H2SO4 was then added dropwise into the flask and the reaction temperature slowly rose to about 125° C. when all of the acid had been added. The mixture was heated to maintain the temperature at about 125° C. until gas chromatography showed complete conversion after approximately 12 hours. The reaction mixture was allowed to cool to 100° C. and 50 g toluene were added to the mixture. A slurry of 6 g diatomaceous earth in 30 g water was poured into a vacuum Buchner funnel fitted with No. 42 filter paper to form a filter pre-coat. The contents of the round bottomed flask were then vacuum filtered. 10 g toluene was used to wash the flask and, subsequently, the filter cake. The filter cake was then washed with 100 g toluene heated to about 50° to 70° C. and the filtrate phase separated. The toluene was removed from the organic phase by heating to approximately 65° C. at 10 mm Hg. The 10 g yellow solids assayed as 95% pure 4,4'-difluorobenzophenone for an 84% yield. The solids were recrystallized from a hexane solvent leaving 7.7 g crystalline 4,4'-difluorobenzophenone for a 68% yield.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
30 g
Type
solvent
Reaction Step Five
Name
Quantity
30 g
Type
solvent
Reaction Step Six
Name
Quantity
20.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
30 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The procedure of Example 2 is used except that the 4,4'-difluorodiphenylmethane, water, and sulfuric acid are first mixed, then heated before the MnO2 is added. The yield is 54% 4,4'-difluorobenzophenone that is 95% pure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The procedure of Example 1 was used except that 20 g 4,4'-difluorodiphenylmethane, 30 g water, 31 g MnO2 and 50 g H2 SO4 were used. 20 g off-white solids, after toluene removal, afforded 95% pure 4,4'-difluorobenzophenone in a 90% yield.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
H2 SO4
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
31 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a solution of nitrile 1 (900 mg, 5.02 mmol) in ether (45 mL) at 0° C. was added via syringe ρ-fluorophenylmagnesium bromide (5.0 mL, 2.0 M solution in ether 10 mmol). The resulting turbid mixture was stirred at 0° C. for 5 min then warmed to r.t. and stirred for 6 h. At that time, the reaction was quenched with H2O (3 mL) and then diluted with ether (25 mL) and H2O (25 mL). The organic phase was separated, and the aqueous phase was extracted with ether (80 mL×2). The organic portions were combined, washed with saturated aqueous NaCl, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (30 g short path, 1%→10% EtOAc/hexane) to give the desired product (700 mg, 2.53 mmol, 50%) as a pale yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.97 (m, 2 H), 7.11 (m, 2 H), 5.79 (d, J=2.0 Hz, 1 H), 3.41 (s, 3 H), 2.97-2.81 (m, 3 H), 2.00 (m, 2 H), 1.82 (m, 1 H), 1.74 (m, 2 H), 1.65 (m, 1 H), 1.53 (m, 3 H), 1.21 (m, 1 H); 13C NMR (100 MHz, CDCl3) δ 199.0, 165.3 (d, J=253 Hz), 140.4, 133.7 (d, J=3.0 Hz), 130.4 (d, J=9.1 Hz), 118.8, 115.3 (d, J=22.0 Hz), 59.0, 36.6, 32.5, 31.6, 28.2, 26.4, 25.7, 21.6.
[Compound]
Name
nitrile
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Yield
50%

Synthesis routes and methods V

Procedure details

0.113 mole) in orthodichlorobenzene at -14° C. was slowly added over 5 minutes a mixture of 4-fluorobenzoyl chloride (4.0 g., 0.025 mole) and fluorobenzene (2.4 g., 0.025 mole). The mixture was then maintained at -12° C. for one hour and then allowed to warm up to room temperature overnight then worked up as described in example 1. The crude 4,4'-difluorobenzophenone obtained (3.5 g., 64% yield) had a 90% purity with 0.5% ortho impurities and 5 other small impurity peaks by 19F NMR. 1 HNMR indicated 95% purity with 5% unreacted acid chloride.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Difluorobenzophenone
Reactant of Route 2
4,4'-Difluorobenzophenone
Reactant of Route 3
Reactant of Route 3
4,4'-Difluorobenzophenone
Reactant of Route 4
Reactant of Route 4
4,4'-Difluorobenzophenone
Reactant of Route 5
Reactant of Route 5
4,4'-Difluorobenzophenone
Reactant of Route 6
Reactant of Route 6
4,4'-Difluorobenzophenone

Citations

For This Compound
2,190
Citations
SJ Maginn, RJ Davey - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
The crystal structure of 4, 4'-difluorobenzophenone, CI3H8F20, has been determined and found to be isostructural with the dichloro analogue, though not with the diiodo analogue.© …
Number of citations: 12 scripts.iucr.org
RD Dunlop, JH Gardner - Journal of the American Chemical …, 1933 - ACS Publications
Addition compounds containing three molecules of phenylboric acid and one of an amine with the elimination of two molecules of water have been described. Bases as strong as …
Number of citations: 20 pubs.acs.org
T Koch, H Ritter - Macromolecules, 1995 - ACS Publications
A new type of aromatic poly (ether ether ketones)(4a-4c) were prepared by polycondensation of different amounts of 4, 4-bis (4-hydroxyphenyl) pentanoic acid (1) and 2, 2'-…
Number of citations: 30 pubs.acs.org
M Li, Z Gao, Z Li, Z Wang, R Zhou, B Wang - Journal of Molecular Liquids, 2020 - Elsevier
The target of this study was to determine and correlate the solubility of 4,4′-difluorobenzophenone in various solvents from 293.15 K to 333.15 K by gravimetric method at 0.1 MPa, and …
Number of citations: 17 www.sciencedirect.com
SN Salazkin, VV Shaposhnikova, KI Donetskii… - Russian chemical …, 2001 - Springer
The influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly(arylene ether ketones) was studied. The latter were …
Number of citations: 4 link.springer.com
D Kirin, V Volovšek - The Journal of chemical physics, 1997 - pubs.aip.org
The low-frequency Raman and far infrared spectra of 4,4-difluorobenzophenone and 4,4 - dichlorobenzophenone have been recorded in the high-temperature phase. The assignment …
Number of citations: 10 pubs.aip.org
VV Shaposhnikova, SN Salazkin, VA Sergeev… - Russian chemical …, 1996 - Springer
The major factors determining molecular weights of polyarylene-ether ketones formed by the reaction of 4,4′-difluorobenzophenone with 2,2-bis(4-hydroxyphenyl)propane in the …
Number of citations: 24 link.springer.com
Z Ewing - 2016 - corescholar.libraries.wright.edu
Two routes to semi-crystalline, potentially functionalizable poly (ether ether ketone), PEEK, analogues were explored using varying percentages of 4, 4’-difluorobenzophenone and …
Number of citations: 1 corescholar.libraries.wright.edu
A Fortney, E Fossum - Polymer, 2012 - Elsevier
Soluble, semi-crystalline PEEK analogs based on 3,5-difluorobenzophenone: Synthesis and characterization - ScienceDirect Skip to main content Skip to article Elsevier logo Journals …
Number of citations: 42 www.sciencedirect.com
W Xiu-li, Q Wang-sun - … Science & Technology/Suliao Ke-Ji, 2023 - search.ebscohost.com
A method for the determination of the migration of 4, 4'-difluorobenzophenone and hydroquinone in PEEK food contact materials by ultra performance liquid chromatography was …
Number of citations: 0 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.